molecular formula C24H31N3O B248067 3-(4-CINNAMYLPIPERAZINO)-N~1~-(3,4-DIMETHYLPHENYL)PROPANAMIDE

3-(4-CINNAMYLPIPERAZINO)-N~1~-(3,4-DIMETHYLPHENYL)PROPANAMIDE

Cat. No.: B248067
M. Wt: 377.5 g/mol
InChI Key: FJKJJULTPWXOCX-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-CINNAMYLPIPERAZINO)-N~1~-(3,4-DIMETHYLPHENYL)PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a piperazine ring and a phenylpropenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(3,4-DIMETHYLPHENYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Phenylpropenyl Group: This step involves the reaction of the piperazine intermediate with cinnamaldehyde under acidic or basic conditions to form the desired phenylpropenyl group.

    Final Coupling: The final step involves coupling the intermediate with 3,4-dimethylphenylpropanoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-CINNAMYLPIPERAZINO)-N~1~-(3,4-DIMETHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

  • Reduction

Properties

Molecular Formula

C24H31N3O

Molecular Weight

377.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C24H31N3O/c1-20-10-11-23(19-21(20)2)25-24(28)12-14-27-17-15-26(16-18-27)13-6-9-22-7-4-3-5-8-22/h3-11,19H,12-18H2,1-2H3,(H,25,28)/b9-6+

InChI Key

FJKJJULTPWXOCX-RMKNXTFCSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3)C

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3)C

Origin of Product

United States

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